5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzo[1,3]dioxole (methylenedioxyphenyl) group at position 5 and a methyl group at position 2. The thiol (-SH) moiety at position 3 is a critical functional group, enabling tautomerism (thiol-thione equilibrium) and participation in hydrogen bonding or nucleophilic reactions.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)5-7-2-3-8-9(4-7)16-6-15-8/h2-4H,5-6H2,1H3,(H,13,17) |
InChI Key |
PPUBOWDGSACHMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzo[1,3]dioxole-5-carbaldehyde with appropriate triazole precursors under controlled conditions. Common methods include condensation reactions, where the aldehyde group of benzo[1,3]dioxole-5-carbaldehyde reacts with triazole derivatives in the presence of catalysts and solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the benzo[1,3]dioxole moiety.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, disrupting critical processes and leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences and Advantages
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro () and trifluoromethyl groups increase electrophilicity, favoring interactions with nucleophilic enzyme sites. In contrast, benzodioxole (target compound) and methoxy groups () enhance π-π stacking with aromatic residues in proteins .
- Bioactivity Profiles : While unsubstituted triazole-3-thiols show baseline cytotoxicity, bulky substituents (e.g., cyclohexyl in ) may reduce bioavailability but improve metabolic stability .
- Synthetic Accessibility : Benzodioxole-containing compounds require multi-step synthesis, whereas halogenated analogs () can be synthesized in higher yields via one-pot reactions .
Biological Activity
5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This specific derivative features a benzodioxole moiety that enhances its pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial, antiviral, and anticancer activities.
- Molecular Formula : C11H11N3O2S
- Molecular Weight : 249.29 g/mol
The presence of a thiol group in the compound contributes to its reactivity and biological activity. The incorporation of the benzodioxole moiety is believed to improve solubility and bioavailability, which are critical factors for therapeutic efficacy.
Antimicrobial Properties
Research indicates that triazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that 5-benzodioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol demonstrates effective inhibition against various pathogens. The mechanism of action may involve interference with cellular processes or enzymatic functions critical for microbial survival.
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. For example, it has been tested against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicate that the compound exhibits cytotoxic effects against these cancer cell lines, with varying levels of selectivity towards cancer cells compared to normal cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol | IGR39 (Melanoma) | 22.3 ± 2.5 |
| MDA-MB-231 (Breast) | 9.7 ± 1.6 | |
| Panc-1 (Pancreatic) | 26.2 ± 1.0 |
The compound's selectivity towards cancer cells suggests potential as an antitumor agent with reduced toxicity to normal tissues.
The biological activity of 5-benzodioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol may involve several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for the proliferation of cancer cells and pathogens.
- Cell Cycle Interference : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.
Case Studies
A notable study investigated the effects of various triazole derivatives on cancer cell lines. Among the synthesized compounds, those bearing hydrazone moieties demonstrated enhanced cytotoxicity and selectivity towards cancer cells compared to fibroblasts. This highlights the potential for developing hybrid compounds that combine different bioactive functionalities.
Q & A
Q. Recommendations :
- Standardize protocols (CLSI guidelines).
- Use isogenic bacterial strains for comparative studies.
- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Advanced Question: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
The thiol group is prone to oxidation. Mitigation strategies include:
- Prodrug Design : Acetylate the thiol to form disulfide prodrugs, which are reduced in vivo .
- Structural Hybridization : Fuse with stable heterocycles (e.g., pyrazole) to shield reactive sites .
- Pharmacokinetic Profiling : Monitor plasma stability via LC-MS/MS and adjust dosing regimens to account for rapid clearance .
Basic Question: What storage conditions ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
